CARBOXYMETHYL CELLULOSE

Catalog No.
S571006
CAS No.
9000-11-7
M.F
C8H16O8
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CARBOXYMETHYL CELLULOSE

CAS Number

9000-11-7

Product Name

CARBOXYMETHYL CELLULOSE

IUPAC Name

acetic acid;2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C8H16O8

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C6H12O6.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h1,3-6,8-12H,2H2;1H3,(H,3,4)

InChI Key

VJHCJDRQFCCTHL-UHFFFAOYSA-N

SMILES

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

Aquacel, Aquaplast, Carboxymethyl Cellulose, Carboxymethylcellulose, Carboxymethylcellulose Sodium, Carboxymethylcellulose, Sodium, carmellose sodium, Cellolax, Cellulose, Carboxymethyl, Cethylose, Croscarmellose Sodium, Polycell, Ruspol, Sodium Carboxymethylcellulose, Sodium, Carboxymethylcellulose, Sodium, Carmellose, Sodium, Croscarmellose

Canonical SMILES

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O

Lubricating and Moisture-Retentive Properties

Carmellose is a hydrophilic (water-loving) polymer. This property allows it to attract and retain water molecules, creating a lubricating film on the ocular surface. Studies have shown that carmellose-based artificial tears improve tear film stability and reduce tear evaporation in patients with DES [1, 2]. This helps alleviate dry eye symptoms like irritation, burning, and grittiness.

  • Source: [1] Effect of carmellose-based artificial tears on the ocular surface in eyes after laser in situ keratomileusis PubMed:
  • Source: [2] Effectiveness of Dry Eye Therapy Under Conditions of Environmental Stress PubMed Central:

Comparison with Other Treatments

Research also compares the efficacy of carmellose with other dry eye treatments. Studies have found carmellose-based artificial tears to be as effective or even more effective than other options like hyaluronic acid in reducing symptoms and improving tear film stability [3, 4].

  • Source: [3] Comparative analysis of carmellose 0.5% versus hyaluronate 0.15% in dry eye: a flow cytometric study PubMed
  • Source: [4] Efficacy and safety of two new formulations of artificial tears in subjects with dry eye disease: a 3-month, multicenter, active-controlled, randomized trial PubMed Central:

Carboxymethyl cellulose is a water-soluble derivative of cellulose, a natural polymer found in the cell walls of plants. It is synthesized through the carboxymethylation of cellulose, where hydroxyl groups on the cellulose backbone are substituted with carboxymethyl groups (-CH2-COOH). This modification enhances the solubility and reactivity of cellulose, making it useful in various applications across multiple industries. Carboxymethyl cellulose appears as a white to slightly yellow powder that is odorless and tasteless. Its chemical structure consists of a backbone of D-glucose units linked by β-1,4-glycosidic bonds, with carboxymethyl groups attached to some of the hydroxyl groups on the glucose monomers .

The mechanism of action of carmellose depends on its specific application.

  • Thickening and suspending: Carmellose forms hydrogen bonds with water molecules, creating a network that increases the viscosity of the solution. This thickening effect helps suspend insoluble particles and prevent them from settling.
  • Drug delivery: Carmellose can be used to control the release of drugs from formulations. It forms a gel-like matrix that allows for sustained and controlled release of the encapsulated drug.
  • Inhalation: Inhalation of carmellose dust may irritate the respiratory tract.
  • Eye contact: Direct contact with carmellose may cause mild eye irritation.

The synthesis of carboxymethyl cellulose involves two primary reactions:

  • Alkalization: Cellulose is treated with sodium hydroxide, which opens up the crystalline structure of cellulose, allowing for better access to the hydroxyl groups.
    Cellulose+NaOHAlkali Cellulose\text{Cellulose}+\text{NaOH}\rightarrow \text{Alkali Cellulose}
  • Carboxymethylation: The alkali-cellulose is then reacted with sodium monochloroacetate in an aqueous medium to introduce carboxymethyl groups.
    Alkali Cellulose+Sodium MonochloroacetateCarboxymethyl Cellulose+By products\text{Alkali Cellulose}+\text{Sodium Monochloroacetate}\rightarrow \text{Carboxymethyl Cellulose}+\text{By products}

The degree of substitution, which indicates how many hydroxyl groups have been replaced by carboxymethyl groups, significantly influences the properties of the resulting compound .

Carboxymethyl cellulose exhibits various biological activities that make it suitable for applications in pharmaceuticals and food products. It acts as a thickening agent and stabilizer, enhancing the texture and consistency of food items. In pharmaceuticals, it serves as a binder and disintegrant in tablet formulations. Additionally, carboxymethyl cellulose has been studied for its potential as a drug delivery system due to its biocompatibility and ability to form gels in aqueous solutions .

Carboxymethyl cellulose is widely used across various industries:

  • Food Industry: As a thickener, stabilizer, and emulsifier in sauces, dressings, ice creams, and baked goods.
  • Pharmaceuticals: In tablet formulations as a binder or disintegrant; also used in eye drops as a lubricant.
  • Cosmetics: As a thickening agent in creams and lotions.
  • Industrial

Research has shown that carboxymethyl cellulose interacts with proteins and other macromolecules through electrostatic interactions due to its anionic nature. This property is particularly useful in food formulations where it can prevent protein precipitation at their isoelectric points. Additionally, studies have indicated that carboxymethyl cellulose can influence the crystallization behavior of certain salts (e.g., potassium hydrogen tartrate), affecting their morphology and growth rates .

Carboxymethyl cellulose has several similar compounds that share structural characteristics but differ in their properties and applications:

CompoundStructure/ModificationUnique Properties
Hydroxypropyl methylcelluloseMethylated and propylatedSoluble in both cold and hot water; used as a thickener
MethylcelluloseMethylated celluloseForms gels upon heating; used in food and cosmetics
Sodium alginateDerived from brown seaweedForms gels with calcium ions; used in food applications
Guar gumDerived from guar beansHigh viscosity; used as a thickening agent

Carboxymethyl cellulose stands out due to its excellent solubility in water at various temperatures, making it versatile for both food and pharmaceutical applications . Its ability to modify viscosity without altering taste or color further enhances its utility compared to other thickening agents.

Melting Point

Mp 300 °

Other CAS

9000-11-7

Wikipedia

Carboxymethyl cellulose
Carboxymethylcellulose cellulose carboxymethyl ethe

Use Classification

THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Bulking; Gel forming

General Manufacturing Information

Cellulose, carboxymethyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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